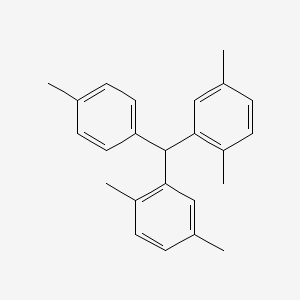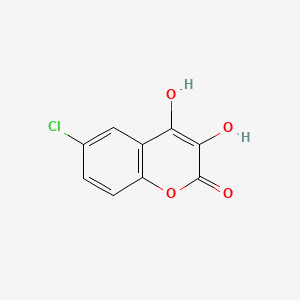
α-Hydroxy Metoprolol-d5(Mixture of Diastereomers)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
α-Hydroxy Metoprolol-d5 (Mixture of Diastereomers): is a labeled metabolite of Metoprolol, a beta-adrenergic receptor blocker commonly used in the treatment of cardiovascular diseases. This compound is characterized by the presence of deuterium atoms, which makes it useful in various scientific research applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of α-Hydroxy Metoprolol-d5 involves the incorporation of deuterium atoms into the Metoprolol molecule. This process typically includes the use of deuterated reagents and solvents to achieve the desired isotopic labeling. The reaction conditions often involve controlled temperatures and specific catalysts to ensure the selective incorporation of deuterium .
Industrial Production Methods: Industrial production of α-Hydroxy Metoprolol-d5 follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced purification techniques to obtain the final product with high isotopic purity. The production is carried out under stringent quality control measures to ensure consistency and reproducibility .
Analyse Des Réactions Chimiques
Types of Reactions: α-Hydroxy Metoprolol-d5 undergoes various chemical reactions, including:
Oxidation: This reaction involves the conversion of the hydroxyl group to a carbonyl group.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups under specific conditions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like thionyl chloride and phosphorus tribromide are employed for substitution reactions
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of α-Hydroxy Metoprolol-d5 .
Applications De Recherche Scientifique
Chemistry: In chemistry, α-Hydroxy Metoprolol-d5 is used as a reference standard for the study of Metoprolol metabolism and its isotopic effects. It helps in understanding the metabolic pathways and the role of deuterium in altering the pharmacokinetics of the drug .
Biology: In biological research, this compound is used to study the interaction of Metoprolol with beta-adrenergic receptors. It aids in elucidating the binding mechanisms and the effects of isotopic labeling on receptor affinity .
Medicine: In medical research, α-Hydroxy Metoprolol-d5 is used to investigate the pharmacodynamics and pharmacokinetics of Metoprolol. It helps in understanding the drug’s behavior in the body and its therapeutic effects .
Industry: In the pharmaceutical industry, this compound is used in the development of new beta-blockers and in quality control processes to ensure the consistency and efficacy of Metoprolol formulations .
Mécanisme D'action
α-Hydroxy Metoprolol-d5 exerts its effects by selectively inhibiting beta-adrenergic receptors. This inhibition leads to a decrease in heart rate and blood pressure, making it effective in the treatment of cardiovascular diseases. The deuterium atoms in the compound enhance its stability and alter its metabolic profile, providing insights into the role of isotopic labeling in drug action .
Comparaison Avec Des Composés Similaires
α-Hydroxy Metoprolol: The non-deuterated version of the compound.
Metoprolol: The parent compound without the hydroxyl group.
Metoprolol-d5: The deuterated version of Metoprolol without the hydroxyl group
Uniqueness: α-Hydroxy Metoprolol-d5 is unique due to its isotopic labeling, which provides distinct advantages in scientific research. The presence of deuterium atoms enhances the compound’s stability and allows for precise tracking in metabolic studies. This uniqueness makes it a valuable tool in understanding the pharmacokinetics and pharmacodynamics of Metoprolol .
Propriétés
Numéro CAS |
1189934-03-9 |
|---|---|
Formule moléculaire |
C15H25NO4 |
Poids moléculaire |
288.399 |
Nom IUPAC |
1,1,2,3,3-pentadeuterio-1-[4-(1-hydroxy-2-methoxyethyl)phenoxy]-3-(propan-2-ylamino)propan-2-ol |
InChI |
InChI=1S/C15H25NO4/c1-11(2)16-8-13(17)9-20-14-6-4-12(5-7-14)15(18)10-19-3/h4-7,11,13,15-18H,8-10H2,1-3H3/i8D2,9D2,13D |
Clé InChI |
OFRYBPCSEMMZHR-GFFAQJKJSA-N |
SMILES |
CC(C)NCC(COC1=CC=C(C=C1)C(COC)O)O |
Synonymes |
4-[2-Hydroxy-3-[(1-methylethyl)amino]propoxy]-α-(methoxymethyl)-benzenemethan-_x000B_ol-d5; H 119/66-d5; α-Hydroxymetoprolol-d5; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


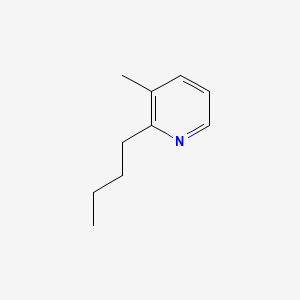
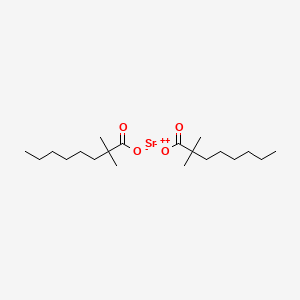
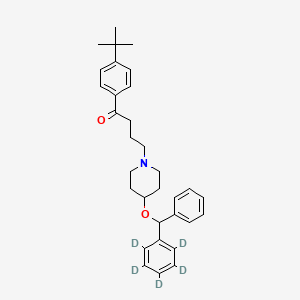
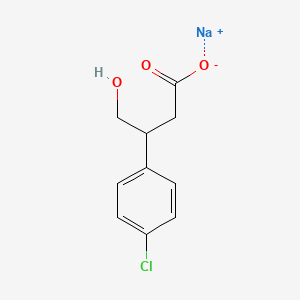
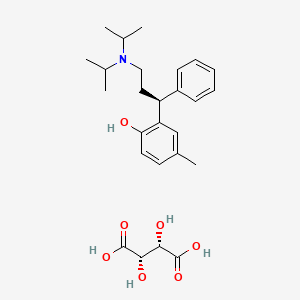
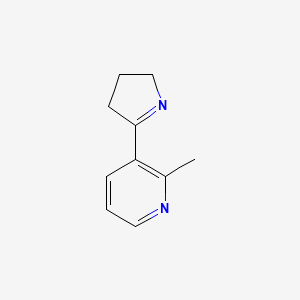
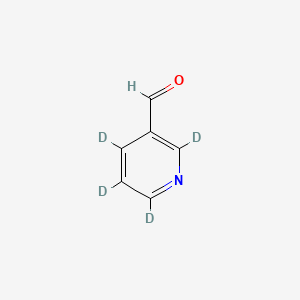

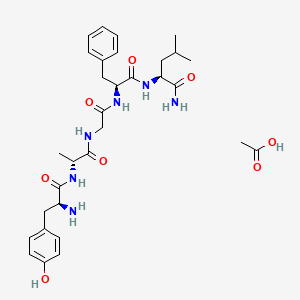
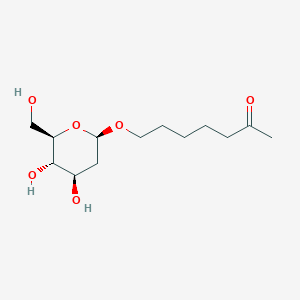
![5-Benzyl-10-hydroxy-10,11-dihydro-5H-dibenz[b,f]azepine-d3](/img/structure/B563431.png)
